Cas no 1072856-85-9 (ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride)
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride
- Ethyl 1-(aminomethyl)cyclopentanecarboxylate HCl
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- Inchi: 1S/C9H17NO2.ClH/c1-2-12-8(11)9(7-10)5-3-4-6-9;/h2-7,10H2,1H3;1H
- InChI Key: BYNZWXMMDCRHCV-UHFFFAOYSA-N
- SMILES: C(C1(CCCC1)CN)(=O)OCC.Cl
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398875-0.05g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95% | 0.05g |
$127.0 | 2023-03-02 | |
| Enamine | EN300-398875-0.1g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95% | 0.1g |
$189.0 | 2023-03-02 | |
| Enamine | EN300-398875-0.25g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95% | 0.25g |
$270.0 | 2023-03-02 | |
| Enamine | EN300-398875-0.5g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95% | 0.5g |
$425.0 | 2023-03-02 | |
| Enamine | EN300-398875-1.0g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-398875-2.5g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95% | 2.5g |
$1144.0 | 2023-03-02 | |
| Enamine | EN300-398875-5.0g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95% | 5.0g |
$2262.0 | 2023-03-02 | |
| Enamine | EN300-398875-10.0g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95% | 10.0g |
$4414.0 | 2023-03-02 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB025790667-1g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95+% | 1g |
¥6085.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB025790667-5g |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
1072856-85-9 | 95+% | 5g |
¥15704.00 | 2023-09-15 |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride
Ethyl 1-(Aminomethyl)cyclopentane-1-carboxylate Hydrochloride: A Comprehensive Overview
Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride, with the CAS number 1072856-85-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopentane ring with an amino group and an ethyl ester moiety. The presence of the hydrochloride counterion further enhances its stability and reactivity under specific conditions.
The molecular structure of ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride plays a pivotal role in its chemical properties. The cyclopentane ring provides a rigid framework, while the amino group introduces nucleophilic character, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential as a building block for constructing complex molecules with tailored functionalities. For instance, researchers have explored its use in the synthesis of bioactive compounds, where the amino group can serve as a site for further functionalization.
One of the most intriguing aspects of this compound is its ability to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions. Its reactivity is further modulated by the presence of the hydrochloride ion, which can act as a catalyst in certain transformations. This dual functionality makes it an attractive candidate for applications in drug discovery and material synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride. By employing density functional theory (DFT) calculations, scientists have been able to map out the reaction pathways involving this compound, shedding light on its mechanistic behavior under different conditions. These findings have paved the way for more efficient synthetic strategies and optimized reaction conditions.
In terms of practical applications, ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride has found utility in the pharmaceutical industry as an intermediate for producing bioactive agents. Its ability to undergo selective transformations enables the creation of molecules with specific pharmacological properties. Additionally, it has been explored as a precursor for advanced materials, such as polymers and nanoparticles, where its structural features contribute to unique physical and chemical properties.
The synthesis of ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride involves a series of well-established organic reactions. Typically, it is prepared through the alkylation of cyclopentanecarboxylic acid with an appropriate amine derivative, followed by acid-catalyzed cyclization or esterification steps. The optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while reducing environmental impact.
From an environmental standpoint, the development of sustainable synthetic routes for ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride is increasingly important. Researchers are exploring green chemistry approaches, such as using biocatalysts or solvent-free conditions, to minimize waste and energy consumption during its production. These efforts align with global initiatives to promote eco-friendly chemical manufacturing practices.
In conclusion, ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride (CAS No: 1072856-85-9) stands out as a multifaceted compound with promising applications across diverse domains. Its unique structure, reactivity, and versatility make it an invaluable tool in modern organic chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific and technological frontiers.
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